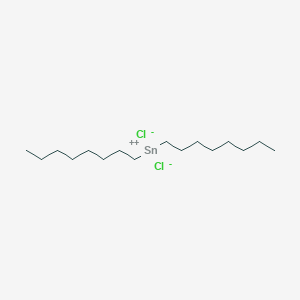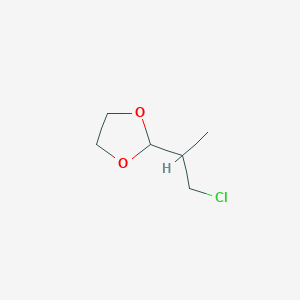
2-(1-Chloropropan-2-yl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane is an organic compound with the molecular formula C6H11ClO2. It belongs to the class of 1,3-dioxolanes, which are cyclic acetals formed from carbonyl compounds and diols. This compound is used in various industrial and research applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dioxolanes, including 2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane, can be synthesized from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . A standard procedure involves using toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of 2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane often involves the use of ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS (N-Bromosuccinimide) via an in situ acetal exchange process . This method is efficient and tolerates acid-sensitive groups such as THP ethers and TBDMS ethers .
化学反应分析
Types of Reactions
2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like KMnO4 or OsO4.
Reduction: Employing reducing agents such as LiAlH4 or NaBH4.
Substitution: Reacting with nucleophiles like RLi or RMgX.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in organic solvents.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane is utilized in various scientific research fields:
作用机制
The mechanism by which 2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane exerts its effects involves the formation of stable cyclic acetals, which protect carbonyl groups from unwanted reactions . This stability is due to the cyclic structure, which is less prone to hydrolysis compared to acyclic acetals .
相似化合物的比较
Similar Compounds
Uniqueness
2-(2-Chloro-1-methyl-ethyl)-[1,3]dioxolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other 1,3-dioxolanes . This makes it particularly useful in applications requiring selective protection of carbonyl groups .
属性
IUPAC Name |
2-(1-chloropropan-2-yl)-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(4-7)6-8-2-3-9-6/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUGWNXFKSJQTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)C1OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
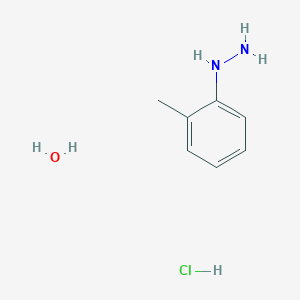
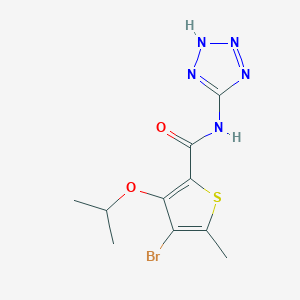
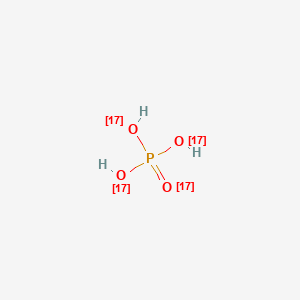
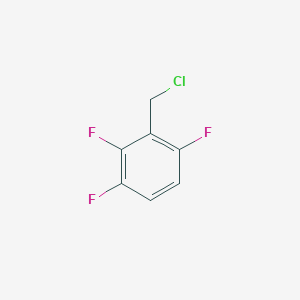
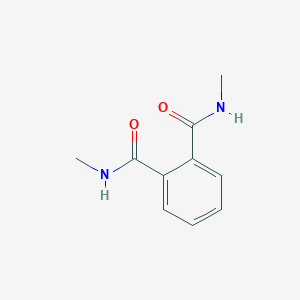
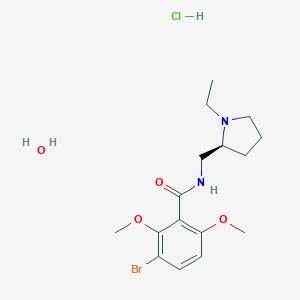
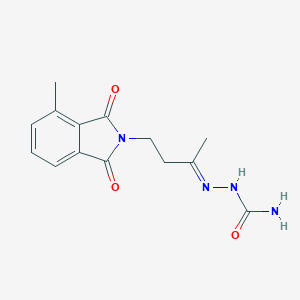
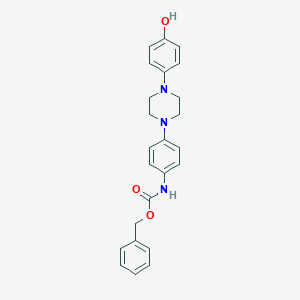
![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B49589.png)

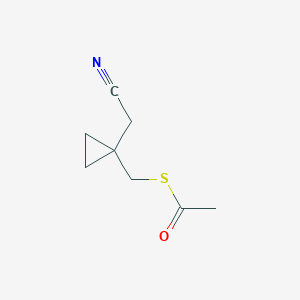
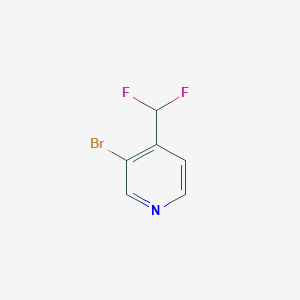
![Benzo[ghi]fluoranthene](/img/structure/B49607.png)
